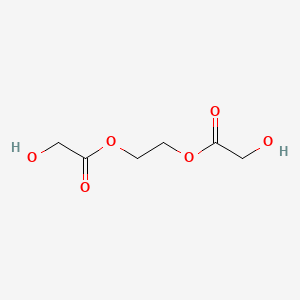
Ethylene bis(hydroxyacetate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethylene bis(hydroxyacetate) is an organic compound with the molecular formula C₆H₁₀O₆ and a molecular weight of 178.14 g/mol . It is a colorless to slightly yellow liquid with a sweet taste. This compound is soluble in water and many organic solvents but insoluble in fatty hydrocarbon solvents .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethylene bis(hydroxyacetate) can be synthesized through the esterification of ethylene glycol with glycolic acid. The reaction typically involves heating ethylene glycol and glycolic acid in the presence of a catalyst, such as sulfuric acid, to promote ester formation. The reaction conditions include maintaining a temperature of around 100-120°C and removing water formed during the reaction to drive the equilibrium towards the product .
Industrial Production Methods
In an industrial setting, the production of ethylene bis(hydroxyacetate) follows a similar esterification process but on a larger scale. The reaction is carried out in a continuous reactor with efficient removal of water and by-products. The use of high-purity reactants and optimized reaction conditions ensures a high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Ethylene bis(hydroxyacetate) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into ethylene glycol and glycolic acid.
Substitution: It can participate in nucleophilic substitution reactions where the hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used to replace hydroxyl groups.
Major Products Formed
Oxidation: Glycolic acid and oxalic acid.
Reduction: Ethylene glycol and glycolic acid.
Substitution: Various esters and ethers depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
Ethylene bis(hydroxyacetate) has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and polymer chemistry.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: It is investigated for its potential use in drug delivery systems and as a biodegradable polymer.
Industry: It is used in the production of resins, coatings, and adhesives
Wirkmechanismus
The mechanism by which ethylene bis(hydroxyacetate) exerts its effects involves its ability to undergo esterification and hydrolysis reactions. These reactions allow it to interact with various molecular targets and pathways, facilitating the formation of polymers and other complex molecules. The hydroxyl groups in its structure enable it to form hydrogen bonds and interact with other functional groups, enhancing its reactivity and versatility .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethylene glycol: A diol with two hydroxyl groups, used as an antifreeze and in the production of polyesters.
Glycolic acid: A hydroxy acid used in skincare products and as a chemical intermediate.
Bis(2-hydroxyethyl) terephthalate: A monomer used in the production of polyethylene terephthalate (PET) plastics
Uniqueness
Ethylene bis(hydroxyacetate) is unique due to its dual ester and hydroxyl functionalities, which provide it with a combination of reactivity and solubility properties not found in simpler compounds like ethylene glycol or glycolic acid. This makes it particularly valuable in applications requiring both ester and hydroxyl group reactivity .
Eigenschaften
CAS-Nummer |
52767-61-0 |
|---|---|
Molekularformel |
C6H10O6 |
Molekulargewicht |
178.14 g/mol |
IUPAC-Name |
2-(2-hydroxyacetyl)oxyethyl 2-hydroxyacetate |
InChI |
InChI=1S/C6H10O6/c7-3-5(9)11-1-2-12-6(10)4-8/h7-8H,1-4H2 |
InChI-Schlüssel |
KCZIRQGMWBGPRP-UHFFFAOYSA-N |
Kanonische SMILES |
C(COC(=O)CO)OC(=O)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


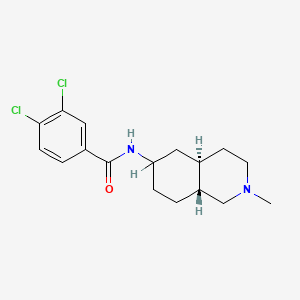
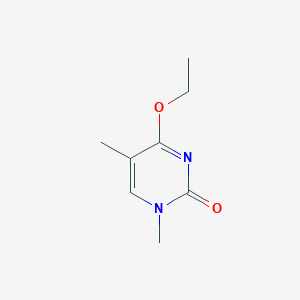
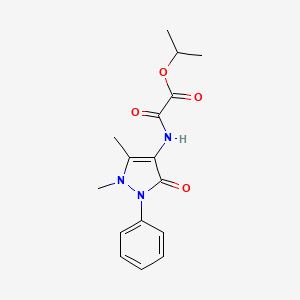


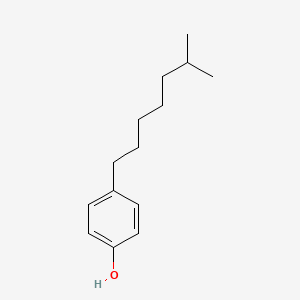
![2,5-Cyclohexadien-1-one, 2,6-dichloro-4-[(3-chloro-4-hydroxyphenyl)imino]-](/img/structure/B13761349.png)
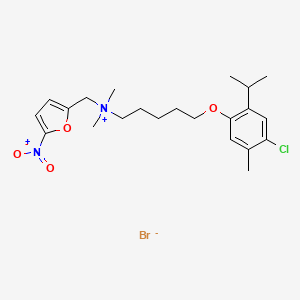
![copper;hydron;4-[[(E)-1-oxido-2-[[2-oxido-5-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]-3-oxobut-1-enyl]amino]benzenesulfonate](/img/structure/B13761362.png)


![(3S,5S,8R,9S,10S,13S,14S)-16,16-dideuterio-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-17-one](/img/structure/B13761374.png)

![8-[(2E)-2-[1-(4-methoxyphenyl)ethylidene]hydrazinyl]-3,7-dimethylpurine-2,6-dione](/img/structure/B13761379.png)
